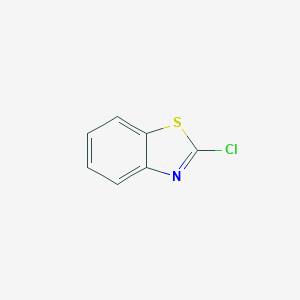

2-Chlorobenzothiazole

Cat. No. B146242

Key on ui cas rn:

615-20-3

M. Wt: 169.63 g/mol

InChI Key: BSQLQMLFTHJVKS-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04225705

Procedure details

Exactly 5.8 g of hexane-wet sodium spheres (0.02 mole) was carefully dissolved in 100 ml of anhydrous ethanol. To the resulting cooled sodium ethoxide solution, stirring at 25° C. under nitrogen, was added a solution of 33.8 g (0.2 mole) of 2-chlorobenzothiazole in 100 ml of ethanol over a seven minute interval. There was a strong exotherm during this addition. The reaction mixture was heated to a reflux over 15 min and held at reflux for one hour. The apparatus was then fitted for downward distillation and the ethanol distilled from the reaction mixture at atmospheric pressure over a period of one hour. The cooled oily residue was dissolved in 50 ml of methylene chloride and rapidly stirred for 10 min with 400 ml of water. The organic layer was separated, dried over anhydrous potassium carbonate and stripped of solvent under vacuum. The crude product was distilled under reduced pressure to give 33.15 g (93%) of analytically pure 2-ethoxybenzothiazole, b.p. 78°-80° C., 0.11mm. (lit b.p. 80°-81°, 0.2 mm.) : UV (MeOH):λmax 218 nm (ε=31,100),λmax 245 nm (ε=7,800),λmax 277 nm (ε=1,100),λmax 287 nm (ε=1,060).

Identifiers

|

REACTION_CXSMILES

|

CCCCCC.[O-:7][CH2:8][CH3:9].[Na+].Cl[C:12]1[S:13][C:14]2[CH:20]=[CH:19][CH:18]=[CH:17][C:15]=2[N:16]=1>C(O)C>[CH2:8]([O:7][C:12]1[S:13][C:14]2[CH:20]=[CH:19][CH:18]=[CH:17][C:15]=2[N:16]=1)[CH3:9] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5.8 g

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]CC.[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

33.8 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1SC2=C(N1)C=CC=C2

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Four

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

25 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring at 25° C. under nitrogen

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

during this addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was heated to

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

a reflux over 15 min

|

|

Duration

|

15 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for one hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The apparatus was then fitted for downward distillation

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the ethanol distilled from the reaction mixture at atmospheric pressure over a period of one hour

|

|

Duration

|

1 h

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The cooled oily residue was dissolved in 50 ml of methylene chloride

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

rapidly stirred for 10 min with 400 ml of water

|

|

Duration

|

10 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer was separated

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous potassium carbonate

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The crude product was distilled under reduced pressure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC=1SC2=C(N1)C=CC=C2

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |